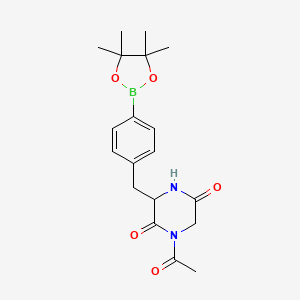
1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C19H25BN2O5 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C24H31BN2O3
- Molecular Weight: 398.43 g/mol
The structure features a piperazine ring substituted with an acetyl group and a boron-containing dioxaborolane moiety, which is significant for its chemical reactivity and biological interactions.
Pharmacological Applications
Research indicates that this compound exhibits a range of biological activities that may be beneficial in therapeutic contexts:
- Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier effectively, the compound shows promise in treating neurological disorders. It has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity .
- Kinase Inhibition : The structural features of the compound suggest it may act as a kinase inhibitor. Inhibitors of specific kinases are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymatic Targets : The boron atom in the dioxaborolane structure allows for unique interactions with enzymatic targets, potentially leading to inhibition of key metabolic pathways involved in cancer progression .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis. This modulation is critical for its antitumor effects .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating potent activity .
- Neuroprotection Research : A study investigating neuroprotective agents found that this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. These findings support its potential application in neurodegenerative diseases such as Alzheimer's .
Data Tables
特性
IUPAC Name |
1-acetyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O5/c1-12(23)22-11-16(24)21-15(17(22)25)10-13-6-8-14(9-7-13)20-26-18(2,3)19(4,5)27-20/h6-9,15H,10-11H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKWHUWKIQUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(CC(=O)N3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














